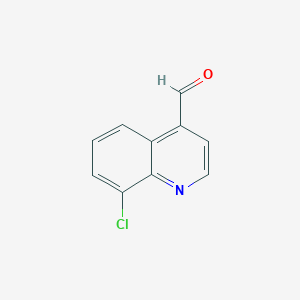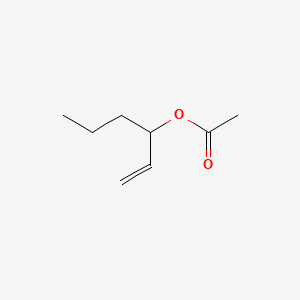
1-Hexen-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexen-3-yl acetate is a natural product found in Agastache rugosa with data available.
Applications De Recherche Scientifique
Biosynthesis and Catalysis
- Lipase-Catalyzed Biosynthesis : Lipase from Rhizomucor miehei was used for the transesterification of cis-3-hexen-1-ol with triacetin in n-hexane. The study aimed to optimize the synthesis parameters, achieving a molar conversion of around 80% (Chiang, Chang, & Shieh, 2003).
- Transesterification over KOH/γ-Al2O3 : This research demonstrated the effective synthesis of cis-3-hexen-1-yl acetate using solid base KOH/γ-Al2O3, achieving significant conversion rates (Xiaoshuan et al., 2013).
Plant Biology and Agriculture
- Green Leaf Volatile (GLV) Production in Arabidopsis thaliana : The study characterized a BAHD acyltransferase responsible for producing (Z)-3-hexen-1-yl acetate, a major volatile released upon leaf wounding in Arabidopsis (D’Auria et al., 2007).
- Insect Behavioral Responses : The compound's role in insect behavior was studied, showing its effectiveness as a component in pest attractants. For instance, meadow moth and other insects showed various behavioral responses to this compound (He, 2013); (Landon et al., 1997).
Flavor and Fragrance Industry
- Synthesis of Flavor Esters : The synthesis of various flavor esters, including cis-3-hexen-1-yl acetate, was optimized using lipase catalysts. These studies underscore its importance as a green note component in food flavors and fragrances (Liaquat, 2011); (Bourg-Garros, Razafindramboa, & Pavia, 1998); (Bayout et al., 2020).
Environmental Impact
- Stability in Water : The stability and behavior of cis-3-hexenyl acetate in drinking water were studied, highlighting its role in producing grassy odors and its pH-dependent degradation kinetics (Khiari et al., 1999).
Propriétés
Numéro CAS |
35926-04-6 |
|---|---|
Nom du produit |
1-Hexen-3-yl acetate |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
hex-1-en-3-yl acetate |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(5-2)10-7(3)9/h5,8H,2,4,6H2,1,3H3 |
Clé InChI |
XCAHGFCKEWDQJK-UHFFFAOYSA-N |
SMILES |
CCCC(C=C)OC(=O)C |
SMILES canonique |
CCCC(C=C)OC(=O)C |
Autres numéros CAS |
35926-04-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



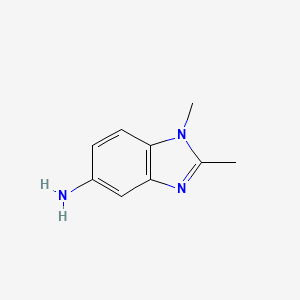
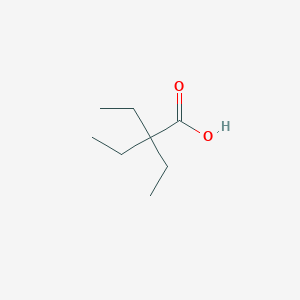
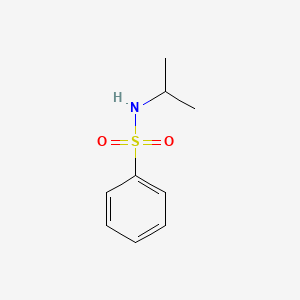
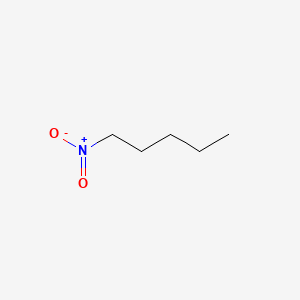
![(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1594727.png)
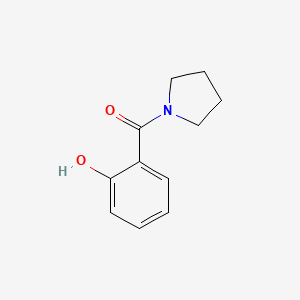
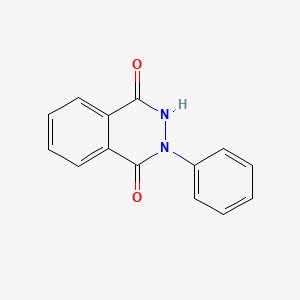
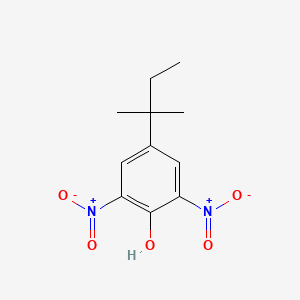
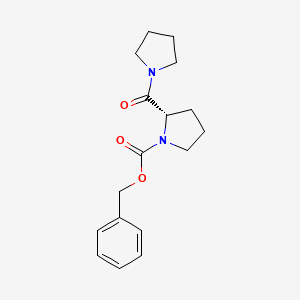
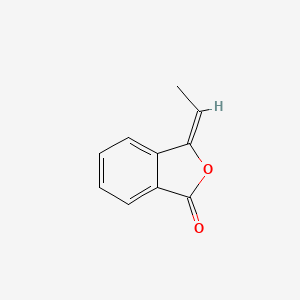
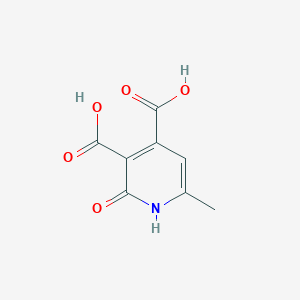
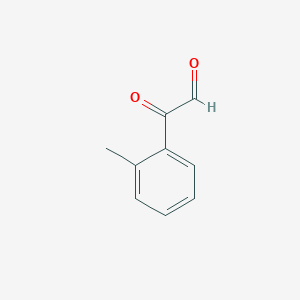
![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)
